24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3

Description

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 (CAS: 63840-59-5) is a synthetic vitamin D metabolite derivative with a purity exceeding 95% . It serves as a diagnostic tool for analyzing low-abundance vitamin D metabolites in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is critical in studying vitamin D metabolism, particularly in assessing conditions like CYP24A1 deficiency or functional vitamin D deficiency, where 24-hydroxylase activity is impaired . Its isopropylidene-protected diol structure enhances stability, making it suitable for analytical applications .

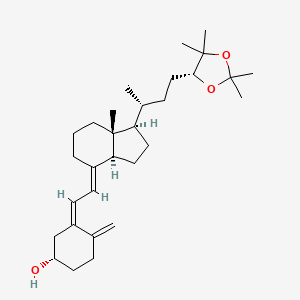

Structure

3D Structure

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-4-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20-10-14-24(31)19-23(20)13-12-22-9-8-18-30(7)25(15-16-26(22)30)21(2)11-17-27-28(3,4)33-29(5,6)32-27/h12-13,21,24-27,31H,1,8-11,14-19H2,2-7H3/b22-12+,23-13-/t21-,24+,25-,26+,27-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABQBLGVFVZZOL-WZRMOLFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 involves several steps, starting from vitamin D3. The process typically includes hydroxylation and isopropylidenation reactions. The synthetic route often requires specific reaction conditions such as controlled temperature and pH levels to ensure the desired product’s purity and yield .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated systems and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

-

The palladium(0)-catalyzed -sigmatropic rearrangement is pivotal for introducing the 24R-hydroxyl group stereospecifically .

-

Wittig-Horner reactions are employed for coupling A-ring phosphine oxides with CD-ring aldehydes .

(a) Hydroxylation and Degradation

-

CYP24A1-mediated hydroxylation : Converts 25-hydroxyvitamin D₃ into 24,25-dihydroxyvitamin D₃, a step critical for calcium homeostasis .

-

Inactivation pathway : CYP24A1 further hydroxylates 24,25-dihydroxyvitamin D₃ into excretory metabolites (e.g., calcitroic acid) .

(b) Redox Interactions

-

Reactive oxygen species (ROS) modulation : 24R,25(OH)₂D₃ decreases ROS production in human mesenchymal stem cells (hMSCs), contrasting with 1α,25(OH)₂D₃ .

-

Glucocorticoid independence : Unlike 1α,25(OH)₂D₃, 24R,25(OH)₂D₃ induces Ca²⁺ mineralization without dexamethasone .

Table 2: Comparative Reactivity of Vitamin D₃ Metabolites

| Property | 24R,25(OH)₂D₃ | 1α,25(OH)₂D₃ |

|---|---|---|

| ROS Modulation | ↓ ROS production | ↑ ROS production |

| VDR Binding | Weak or indirect | Strong |

| CYP24A1 Substrate | Yes | Yes (catabolic) |

Enzymatic and Chemical Modifications

-

25-Hydroxyl Group Requirement : The 25-hydroxyl group is essential for CYP24A1-mediated 24-hydroxylation, as shown in perfused kidney studies .

-

Isopropylidene Protection : The isopropylidene group stabilizes the 24,25-diol during synthesis, preventing undesired side reactions .

Stability Under Storage and Handling

Scientific Research Applications

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

Biology: The compound is studied for its role in cellular processes, including cell differentiation and apoptosis.

Medicine: Research focuses on its potential therapeutic effects in bone health and calcium metabolism disorders.

Industry: It is utilized in the development of vitamin D supplements and fortified foods

Mechanism of Action

The mechanism of action of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 involves its interaction with vitamin D receptors (VDR). It regulates gene expression related to calcium and phosphorus homeostasis. The compound also influences bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity .

Comparison with Similar Compounds

Key Research Findings and Contradictions

- Fluorine Substitution Effects: While mono-fluorination at C24 reduces hVDR binding, difluorination unexpectedly enhances it, suggesting steric and electronic factors modulate receptor interactions .

- Metabolic Stability vs. Bioactivity : 24,24-Difluoro-25(OH)D3 exhibits high bioactivity despite lower DBP binding, highlighting a dissociation between transport protein affinity and therapeutic efficacy .

Biological Activity

24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is a metabolite derived from vitamin D3, specifically 24R,25-dihydroxyvitamin D3 (24R,25(OH)2D3). This compound has garnered attention due to its potential biological activities and implications in bone health and cellular differentiation. This article presents a detailed overview of its biological activity, including research findings and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the hydroxylation of vitamin D3 and is characterized by its unique isopropylidene group which influences its metabolic pathways and biological activity. The structural formula can be represented as follows:

Role in Bone Health

Research indicates that 24R,25(OH)2D3 plays a crucial role in maintaining bone integrity and promoting healing. A study conducted on chicks demonstrated that dietary supplementation with 24R,25(OH)2D3 resulted in normal bone growth and effective healing of fractures when combined with 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). The strength of healed tibia was comparable to control groups receiving adequate vitamin D levels .

| Treatment Group | Strength (Nm) |

|---|---|

| Control (25OHD3) | 0.374 ± 0.029 |

| 1α,25(OH)2D3 alone | 0.123 ± 0.009 |

| 1α,25(OH)2D3 + 24R,25(OH)2D3 | 0.296 ± 0.043 |

Osteoblastic Differentiation

24R,25(OH)2D3 has been shown to promote osteoblastic differentiation in human mesenchymal stem cells (hMSCs). In vitro studies indicated that this metabolite enhances alkaline phosphatase activity and the expression of pro-osteogenic genes such as collagen type I and osteocalcin . The compound's ability to modulate reactive oxygen species (ROS) production further supports its role in cellular differentiation pathways.

The biological activity of 24R,25(OH)2D3 is mediated through its interaction with various cellular pathways:

- Vitamin D Receptor (VDR) : Although it has a lower affinity for VDR compared to 1α,25(OH)2D3, it still influences gene expression related to bone metabolism.

- CYP Enzymes : The regulation of cytochrome P450 enzymes involved in vitamin D metabolism is critical for maintaining optimal levels of both active and inactive metabolites .

Clinical Implications

The clinical relevance of 24R,25(OH)2D3 extends to conditions such as chronic kidney disease (CKD), where vitamin D metabolism is often disrupted. Studies have shown that patients with CKD exhibit lower concentrations of both 25-hydroxyvitamin D (25(OH)D) and its metabolites, including 24R,25(OH)2D3 . This suggests that monitoring these metabolites could provide insights into vitamin D sufficiency and overall bone health in affected populations.

Case Studies

- Chronic Kidney Disease : A study involving participants with varying degrees of renal function found that lower eGFR correlated with decreased levels of serum 24R,25(OH)2D3. This highlights the importance of assessing vitamin D metabolites in managing CKD .

- Population Studies : Research comparing vitamin D metabolite ratios among different racial groups revealed significant disparities in serum concentrations of both 25(OH)D and 24R,25(OH)2D3. These findings underscore the need for tailored approaches to vitamin D supplementation based on demographic factors .

Q & A

Q. Key Experimental Design :

- Model : Fracture healing in vitamin D-deficient chicks supplemented with 24R,25(OH)₂D₃ .

- Assays : Alkaline phosphatase activity, calcium mineralization, and ROS quantification in hMSCs .

Basic: How is 24R,25(OH)₂D₃ synthesized and metabolized in vivo?

24R,25(OH)₂D₃ is produced via CYP24A1-mediated 24-hydroxylation of 25-hydroxyvitamin D₃ (25(OH)D₃) in the kidney and other tissues. This step is part of the catabolic pathway that inactivates 1α,25(OH)₂D₃. Further metabolism generates 24-oxo-23,25-dihydroxyvitamin D₃, a terminal metabolite excreted in bile .

Q. Methodological Insight :

- Synthesis : Radiolabeled 24R,25(OH)₂D₃ can be generated in vitro using chick kidney homogenates or in vivo in rats via tritiated 25(OH)D₃ .

- Analytical Tools : Trimethylsilyl ether derivatization coupled with GC-MS for structural confirmation .

Advanced: How do experimental models resolve contradictions in 24R,25(OH)₂D₃’s role as a "catabolic" vs. "bioactive" metabolite?

While CYP24A1-mediated 24-hydroxylation is classically viewed as a degradation step, emerging evidence highlights 24R,25(OH)₂D₃’s bioactive roles:

- Pro-Bone Effects : Promotes osteoblast maturation in hMSCs independently of 1α,25(OH)₂D₃ .

- Reproductive Function : Essential for chick egg hatchability when co-administered with 1α,25(OH)₂D₃ .

- Species-Specificity : In rats, 24R,25(OH)₂D₃ deficiency does not affect calcium homeostasis but disrupts fracture healing .

Q. Data Contradiction Analysis :

- Key Discrepancy : Its role varies by tissue and species. For example, in chicks, it is indispensable for bone repair but redundant in calcium regulation .

- Resolution Strategy : Use tissue-specific knockout models (e.g., osteoblast-targeted CYP24A1 deletion) to isolate localized effects.

Advanced: What methodological challenges arise in quantifying 24R,25(OH)₂D₃ in clinical studies?

Accurate measurement requires addressing:

- Isomer Discrimination : Differentiating 24R and 24S diastereomers, which have distinct bioactivities. LC-MS/MS with derivatization (e.g., PTAD) improves sensitivity and separation .

- Matrix Effects : Serum 24R,25(OH)₂D₃ levels correlate strongly with 25(OH)D₃ (r = 0.91), but vitamin D-binding protein (DBP) concentrations influence total metabolite levels .

Q. Validated Assay Parameters :

| Parameter | Value for LC-MS/MS Assay |

|---|---|

| Linearity | R² > 0.99 |

| Functional Sensitivity | <1 nM |

| Derivatization Agent | PTAD |

Advanced: How does 24R,25(OH)₂D₃ interact with the vitamin D receptor (VDR) compared to 1α,25(OH)₂D₃?

24R,25(OH)₂D₃ binds VDR with lower affinity but induces unique genomic and non-genomic responses:

- Genomic : Downregulates VDR expression in hMSCs, reducing 1α,25(OH)₂D₃ sensitivity .

- Non-Genomic : Modulates membrane-associated signaling pathways, such as ROS inhibition, to promote osteoblast differentiation .

Q. Experimental Validation :

- Transcriptomics : RNA-seq of hMSCs treated with 24R,25(OH)₂D₃ vs. 1α,25(OH)₂D₃ reveals distinct gene clusters (e.g., collagen synthesis vs. calcium transport) .

Basic: What is the clinical significance of the 24,25(OH)₂D₃/25(OH)D₃ ratio (VMR)?

The Vitamin D Metabolite Ratio (VMR) reflects CYP24A1 activity and vitamin D sufficiency:

Q. Cohort Study Data :

| Population | Mean 25(OH)D₃ (ng/mL) | Mean VMR |

|---|---|---|

| Black | 21.6 ± 10.0 | 0.05 |

| White | 30.1 ± 12.4 | 0.06 |

Advanced: What synthetic analogs of 24R,25(OH)₂D₃ enhance research utility?

Fluorinated analogs (e.g., 24,24-difluoro-1α,25(OH)₂D₃) exhibit prolonged stability and higher potency (5–10× vs. native 1α,25(OH)₂D₃) in rat models. These are used to study resistance to CYP24A1 degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.